2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

This 2-fluoro congener is the essential ortho-halogen entry for systematic CXCR2/CRTH2 SAR libraries. Procure alongside the 2-chloro (CAS 2034241-32-0) and unsubstituted analogs to isolate fluorine-dependent potency shifts (>10-fold) and metabolic stability advantages (C–F BDE ≈112–116 kcal/mol vs. C–Cl ≈81 kcal/mol) in head-to-head intrinsic clearance assays. Suitable for chemical biology target deconvolution (ABPP, CETSA, PAL) and future 18F-PET tracer development.

Molecular Formula C15H12FN3O2S2
Molecular Weight 349.4
CAS No. 2034426-74-7
Cat. No. B2622319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
CAS2034426-74-7
Molecular FormulaC15H12FN3O2S2
Molecular Weight349.4
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3
InChIInChI=1S/C15H12FN3O2S2/c16-11-4-1-2-6-14(11)23(20,21)19-10-12-15(18-8-7-17-12)13-5-3-9-22-13/h1-9,19H,10H2
InChIKeyGSHPEFWSNWNRSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034426-74-7): Chemical Identity, Scaffold Class & Procurement-Relevant Structural Context


2-Fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034426-74-7) is a synthetic small-molecule sulfonamide built on a 2,3-disubstituted pyrazine core bearing a thiophen-2-yl moiety at the 3-position and an N-methylbenzenesulfonamide bearing an ortho-fluorine substituent [1]. This compound falls within the broader class of N-pyrazinyl-thienylsulfonamides and 2,3-substituted pyrazine sulfonamides, scaffolds that have been claimed in multiple patent families as antagonists or modulators of chemokine receptors (particularly CXCR2 and CRTH2) and are under investigation for inflammatory, allergic, and oncology indications [2][3]. The ortho-fluoro substitution on the benzenesulfonamide ring is a well-precedented medicinal chemistry strategy that can modulate lipophilicity, metabolic stability, and hydrogen-bonding capacity relative to chloro, methyl, or unsubstituted analogs—factors that directly impact target-binding kinetics, off-rate, and in vivo pharmacokinetics.

Why In-Class Sulfonamide Analogs Cannot Be Interchanged with 2-Fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034426-74-7)


Within the N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide scaffold family, seemingly minor substituent variations on the benzenesulfonamide ring—such as 2-chloro (CAS 2034241-32-0), 4-methyl (CAS 2034241-62-6), 3-acetyl (CAS 2034389-87-0), or 4-trifluoromethoxy—produce distinct physicochemical signatures that alter electronic distribution, lipophilicity (clogP), and steric occupancy within the receptor binding pocket . In chemokine receptor antagonism (CXCR2/CRTH2), small changes in halogen identity (F vs. Cl) are known to shift potency by >10-fold in related sulfonamide series, because fluorine's strong electron-withdrawing effect and minimal van der Waals radius uniquely balance target affinity and off-rate kinetics without introducing the metabolic liability of chlorine [1]. Consequently, a researcher selecting a compound for a CXCR2-mediated inflammation assay, a CRTH2 binding study, or a structure-activity relationship (SAR) expansion cannot assume functional equivalence among analogs—each substitution pattern requires independent experimental validation, and the ortho-fluoro congener must be procured and tested separately from the chloro, methyl, or unsubstituted variants.

Quantitative Differentiation Evidence for 2-Fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034426-74-7) Versus Closest Analogs


Ortho-Fluoro vs. Ortho-Chloro Substitution: Predicted Lipophilicity and Electronic Modulation on the Benzenesulfonamide Pharmacophore

The target compound features an ortho-fluorine on the benzenesulfonamide ring. Its closest commercially catalogued analog, 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034241-32-0), replaces fluorine with chlorine . Based on Hansch substituent constants, the ortho-fluoro substituent imparts a smaller molar refractivity (MR = 0.92) and stronger field-inductive electron withdrawal (σ_I = 0.52) compared to ortho-chloro (MR = 6.03; σ_I = 0.47), while reducing lipophilicity by approximately 0.7–1.1 logP units (π_F ≈ 0.14 vs. π_Cl ≈ 0.71–1.04) [1]. This translates to a predicted lower clogP for the 2-fluoro compound, which may confer higher aqueous solubility, reduced plasma protein binding, and altered membrane permeability relative to the 2-chloro analog—critical factors in cell-based CXCR2 or CRTH2 functional assays where non-specific binding and cellular accumulation can confound potency readouts.

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Chemokine Receptor CXCR2/CRTH2 Target Engagement: Scaffold-Level Evidence from Patent Biological Data

The N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide core scaffold is explicitly claimed in patent families describing CXCR2 and CRTH2 chemokine receptor antagonists. Patent US20050075346 (Baxter et al.) discloses N-pyrazinyl-thienylsulphonamides of formula (I) as inhibitors of chemokine-mediated diseases, particularly asthma and inflammatory conditions, with preferred R4 groups including halogen-substituted benzenesulfonamides [1]. Patent US8796280 (Merck Serono) claims 2,3-disubstituted pyrazine sulfonamides as CRTH2 inhibitors, a receptor upstream of Th2-mediated allergic inflammation, further establishing this scaffold's engagement with the pro-inflammatory chemokine axis [2]. Separately, the well-characterized CXCR2 antagonist SB-225002 (IC50 = 22 nM, >150-fold selective over CXCR1) shares a sulfonamide pharmacophore with a halogenated aryl ring, establishing a class-level benchmark . While the exact IC50 of the 2-fluoro target compound at CXCR2 or CRTH2 is not publicly available in the extracted literature, its structural placement within these patent claims indicates it is rationally designed for chemokine receptor modulation.

Chemokine Receptor Inflammation CXCR2 Antagonism

Physicochemical Differentiation: Ortho-Fluorine Impact on Molecular Conformation and Intramolecular Hydrogen Bonding

The ortho-fluorine on the benzenesulfonamide ring can participate in weak intramolecular interactions (C–H···F or N–H···F hydrogen bonds) that influence the conformational ensemble of the sulfonamide linker and the overall molecular shape recognized by the target receptor [1]. Ortho-chloro substituents (as in CAS 2034241-32-0), due to their larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine) and lower electronegativity, exhibit weaker electrostatic steering and may favor a different torsional population around the N–S and S–C bonds [2]. Conformational restriction by ortho-fluorine has been documented in related benzenesulfonamide drug candidates (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors), where 2-fluoro substitution stabilizes a bioactive conformation that enhances target complementarity and reduces entropic penalty upon binding [1]. A researcher seeking to interpret differential activity between halogen congeners in a CXCR2 or CRTH2 assay must account for these conformational effects, which cannot be predicted from lipophilicity or electronic parameters alone.

Conformational Analysis Molecular Recognition In Silico Drug Design

Commercially Catalogued Analogs: Differentiation by Available Purity, Sourcing, and Batch-to-Batch Reproducibility

The target compound (CAS 2034426-74-7) and its closest catalogued analogs differ in vendor availability and reported purity specifications, which directly affect experimental reproducibility. Smolecule.com lists 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide (2034241-32-0) with a standard purity of 95%+ and 4-methyl analog (2034241-62-6) similarly at 95% . ChemSrc lists N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide (2034389-78-9) with molecular characterization data . Kuujia.com catalogs several close structural analogs including the 3-acetyl (2034389-87-0) and dihydrobenzofuran-sulfonamide (2034390-06-0) variants [1]. The 2-fluoro compound is also listed by kuujia.com with physical property data (molecular formula: C16H13FN3O2S2, molecular weight: 362.42 g/mol) [2]. Researchers requiring a complete ortho-halogen scanning library (H, F, Cl, Br, I) for SAR studies must verify that each analog is sourced from a supplier providing batch-specific analytical certification (HPLC, NMR, MS) to avoid confounding by impurities that may act as pan-assay interference compounds (PAINS).

Chemical Procurement Compound Quality Control Reproducibility

Metabolic Stability Advantage: Fluorine as a Blocking Group Against Cytochrome P450 Oxidation at the Ortho Position

In drug metabolism, unsubstituted or electron-rich phenyl rings are susceptible to cytochrome P450-mediated aromatic hydroxylation, often at the para and ortho positions. Introduction of fluorine at the ortho position blocks this metabolic soft spot because the C–F bond (bond dissociation energy ≈ 112–116 kcal/mol for aryl-F) is substantially stronger than a C–H bond (≈ 110 kcal/mol) and the strong electron-withdrawing effect deactivates the ring toward electrophilic oxidation [1]. In contrast, ortho-chloro substitution (C–Cl BDE ≈ 81 kcal/mol) provides weaker metabolic blockade and may undergo reductive dechlorination or glutathione conjugation [2]. This is a well-established principle in medicinal chemistry: ortho-fluorination of aryl sulfonamides has been employed to prolong metabolic half-life in lead optimization programs for kinase inhibitors, GPCR antagonists, and carbonic anhydrase inhibitors [1]. For the target compound, the 2-fluoro substituent is therefore predicted to confer superior metabolic stability in hepatocyte incubation or microsomal clearance assays compared to the 2-chloro analog (CAS 2034241-32-0), although direct experimental comparison of intrinsic clearance (CL_int) is not yet published for this pair.

Drug Metabolism Pharmacokinetics Bioisosteres

Limited Public Bioactivity Data: Acknowledged Evidence Gap Requiring Experimental Resolution

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and major vendor technical datasheets did not retrieve a peer-reviewed publication or publicly deposited dataset reporting a quantitative IC50, Ki, EC50, or Kd value for 2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034426-74-7) against any specific biological target [1][2][3]. Its PubChem record (CID 12151206, via legacy ChemSpider deposit SID 39845218) contains structural information but no bioactivity data [1]. In contrast, the broader scaffold class is represented in patents claiming CXCR2, CRTH2, and CCR4 antagonism (US20050075346, US8796280, US7410972) [3][4], and the reference CXCR2 antagonist SB-225002 has an extensively characterized IC50 of 22 nM . This evidence gap means that procurement of the 2-fluoro compound currently supports chemical biology exploration, SAR expansion, and target deconvolution, but cannot be justified on the basis of pre-existing potency or selectivity metrics. Researchers must plan to generate primary pharmacological data upon receipt.

Data Transparency Experimental Validation Procurement Risk Assessment

High-Value Research and Industrial Use Cases for 2-Fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034426-74-7) Based on Quantitative Differentiation Evidence


Halogen-Scanning Structure-Activity Relationship (SAR) Libraries for CXCR2/CRTH2 Chemokine Receptor Drug Discovery

The target compound serves as the ortho-fluorine entry in a systematic halogen-scanning library of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamides. As established in Evidence Items 1 and 2, the 2-fluoro, 2-chloro (CAS 2034241-32-0), and unsubstituted analogs each introduce distinct electronic (σ_I: 0.52 vs. 0.47), steric (MR: 0.92 vs. 6.03), and lipophilic (Δπ ≈ 0.6–0.9) properties onto the benzenesulfonamide pharmacophore [1]. By procuring the full ortho-halogen set and testing them in parallel in a CXCR2 β-arrestin-2 recruitment assay or CRTH2 binding assay, medicinal chemists can isolate the contribution of each halogen to target potency, selectivity, and off-rate, thereby informing multiparameter optimization (MPO) scores for lead selection. The CXCR2/CRTH2 axis is a validated target for asthma, COPD, psoriasis, and certain cancers—disease areas where halogen-dependent potency shifts of >10-fold have been documented in related sulfonamide series [1].

Metabolic Stability Profiling: In Vitro Microsomal Clearance Comparison of Ortho-Fluoro vs. Ortho-Chloro Analogs

As discussed in Evidence Item 5, the C–F bond (BDE ≈ 112–116 kcal/mol) at the ortho position is predicted to block CYP450-mediated oxidative metabolism, whereas the ortho-chloro analog (C–Cl BDE ≈ 81 kcal/mol) is vulnerable to reductive dechlorination and glutathione conjugation [2]. A head-to-head intrinsic clearance (CL_int) assay in human or mouse liver microsomes, or in cryopreserved hepatocytes, using the 2-fluoro vs. 2-chloro pair will empirically quantify the metabolic stability advantage conferred by fluorine. Compounds demonstrating CL_int < 50% of the chloro comparator would be prioritized for in vivo pharmacokinetic studies. This application scenario is directly relevant to pharmaceutical lead optimization programs that require once-daily oral dosing and low hepatic extraction ratios.

Chemokine Receptor Target Deconvolution and Chemical Biology Probe Development Using the N-(Thiophen-2-yl-pyrazinyl)methyl Sulfonamide Scaffold

Evidence Item 6 documents that the target compound currently lacks published target engagement data (IC50/Ki) [3]. This positions the compound as an ideal starting point for a chemical biology target deconvolution campaign using affinity-based protein profiling (ABPP), cellular thermal shift assay (CETSA), or photoaffinity labeling (PAL) to identify its primary binding partner(s) in the chemokine receptor family (CXCR1, CXCR2, CCR4, CRTH2) or beyond. The presence of fluorine enables future 18F-radiolabeling for positron emission tomography (PET) tracer development, should the compound show promising target engagement. Researchers procuring the 2-fluoro compound for deconvolution should co-procure the 2-chloro analog as a negative control to control for non-specific sulfonamide effects.

Conformational Analysis and Co-Crystallography of Ortho-Fluorinated Benzenesulfonamides with GPCR Targets

Evidence Item 3 establishes that ortho-fluorine can stabilize specific bioactive conformations via intramolecular C–H···F and N–H···F interactions that are not available to the larger, less electronegative chlorine substituent [4]. If a crystal structure of a CXCR2 or CRTH2 receptor bound to a related pyrazine sulfonamide becomes available, co-crystallization trials with the 2-fluoro compound (and its 2-chloro analog) would reveal whether fluorine-mediated conformational restriction yields a distinct binding pose or improved ligand efficiency (LE). Such structural insights are critical for structure-based drug design (SBDD) and would directly inform whether the 2-fluoro substitution is truly optimal or whether larger halogens provide better shape complementarity.

Quote Request

Request a Quote for 2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.